Cas no 22594-21-4 (3(2H)-Furanone, 4-(acetyloxy)dihydro-)

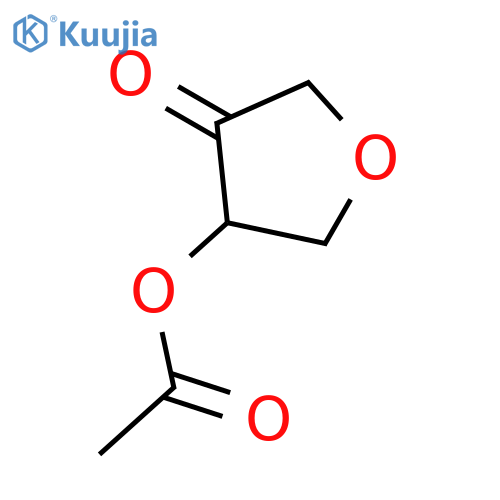

22594-21-4 structure

商品名:3(2H)-Furanone, 4-(acetyloxy)dihydro-

3(2H)-Furanone, 4-(acetyloxy)dihydro- 化学的及び物理的性質

名前と識別子

-

- 3(2H)-Furanone, 4-(acetyloxy)dihydro-

- 4-acetoxytetrahydrofuran-3-one

- A919963

- 4-OXOOXOLAN-3-YL ACETATE

- 4-Oxotetrahydrofuran-3-ylacetate

- 4-Oxotetrahydrofuran-3-yl acetate

- 22594-21-4

-

- インチ: InChI=1S/C6H8O4/c1-4(7)10-6-3-9-2-5(6)8/h6H,2-3H2,1H3

- InChIKey: IUAGBUPLXZZWDC-UHFFFAOYSA-N

- ほほえんだ: CC(OC1COCC1=O)=O

計算された属性

- せいみつぶんしりょう: 144.04224

- どういたいしつりょう: 144.04225873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- PSA: 52.6

3(2H)-Furanone, 4-(acetyloxy)dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM195785-1g |

4-oxotetrahydrofuran-3-yl acetate |

22594-21-4 | 95% | 1g |

$405 | 2021-08-05 | |

| Alichem | A159002794-1g |

4-Oxotetrahydrofuran-3-yl acetate |

22594-21-4 | 95% | 1g |

$378.00 | 2023-09-02 | |

| Chemenu | CM195785-1g |

4-oxotetrahydrofuran-3-yl acetate |

22594-21-4 | 95% | 1g |

$382 | 2024-07-28 | |

| Ambeed | A989351-1g |

4-Oxotetrahydrofuran-3-yl acetate |

22594-21-4 | 95+% | 1g |

$350.0 | 2024-04-21 |

3(2H)-Furanone, 4-(acetyloxy)dihydro- 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

22594-21-4 (3(2H)-Furanone, 4-(acetyloxy)dihydro-) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22594-21-4)3(2H)-Furanone, 4-(acetyloxy)dihydro-

清らかである:99%

はかる:1g

価格 ($):315.0